

A-412997: A Technical Guide to CNS Distribution and Brain Penetration

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Compound of Interest

Compound Name: A-412997

Cat. No.: B1664231

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) distribution and brain penetration of **A-412997**, a highly selective dopamine D4 receptor agonist. The information is compiled from preclinical studies to assist researchers and drug development professionals in understanding the pharmacokinetic profile of this compound.

Quantitative Data on CNS Distribution

A-412997 demonstrates rapid and significant penetration of the blood-brain barrier.^{[1][2]} Preclinical studies in rats have quantified its presence in both plasma and brain tissue following subcutaneous administration.

Table 1: Brain and Plasma Concentrations of A-412997 in Rats

Dose (µmol/kg, s.c.)	Time Point	Average Brain Concentration (ng/g)	Peak Plasma Concentration (Cmax) (ng/mL)	Brain-to-Plasma Ratio
0.03	5 min	-	-	>1:1
0.1	5 min	24	15	>1:1
0.3	5 min	-	-	>1:1

Data extracted from Moreland et al., 2005. The study indicates that maximum brain levels were observed at the first sampling time point of 5 minutes. Brain-to-plasma ratios remained greater than 1:1 at all observed time points, suggesting efficient partitioning into the brain.^[1]

Table 2: Comparative Brain Concentrations of A-412997 and PD168077

Compound	Dose (μmol/kg, s.c.)	Average Brain Concentration (ng/g)
A-412997	0.1	24
PD168077	0.3	~23

This comparison highlights that **A-412997** achieves similar brain concentrations to the less selective dopamine D4 agonist PD168077 at a three-fold lower dose, indicating superior brain penetration.^[1]

Experimental Protocols

The following methodologies were employed in the key preclinical studies to assess the CNS distribution of **A-412997**.

Animal Model and Dosing

- Species: Male Sprague-Dawley rats^[1]
- Body Weight: Approximately 250 g
- Group Size: n=3 per group
- Route of Administration: Subcutaneous (s.c.) injection
- Vehicle: Isotonic dextrose (D5W) containing 10% ethanol
- Dose Volume: 1 ml/kg
- Doses Administered: 0.01, 0.03, 0.1, and 0.3 μmol/kg for **A-412997**; 0.3 μmol/kg for PD168077

Sample Collection and Analysis

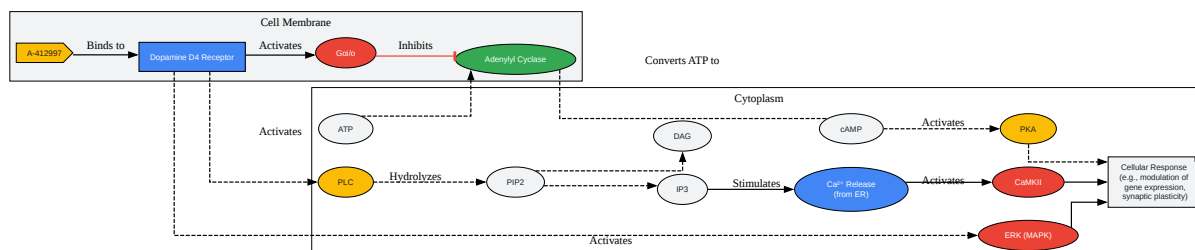
While the specific analytical method for **A-412997** quantification was not detailed in the available literature, standard procedures for such studies typically involve:

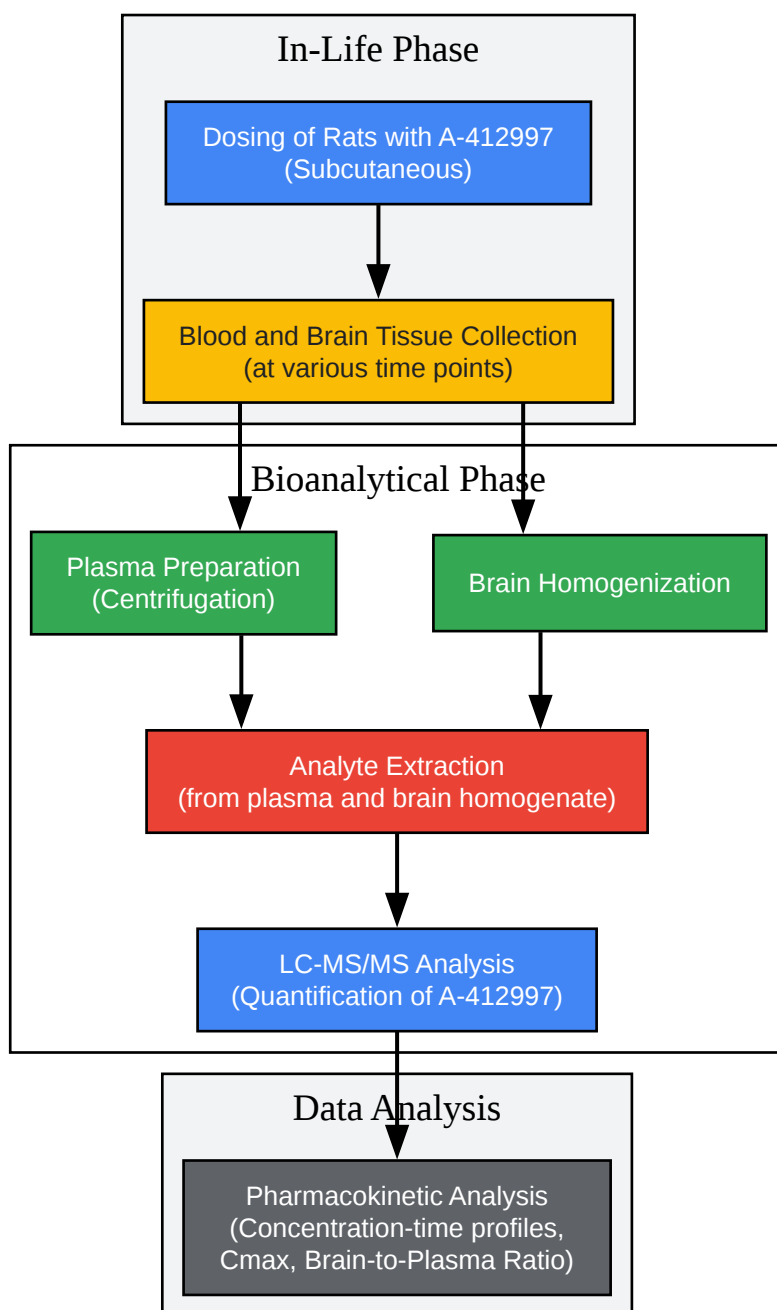
- Time Points for Collection: Selected time points after administration, with the earliest being 5 minutes.
- Sample Collection: Collection of blood to obtain plasma and harvesting of whole brain tissue.
- Sample Processing: Homogenization of brain tissue and extraction of the analyte from both plasma and brain homogenates.
- Analytical Technique: Likely a sensitive and specific method such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is a standard for quantifying small molecules in biological matrices.

Visualizations

Dopamine D4 Receptor Signaling Pathway

A-412997 is a selective agonist for the dopamine D4 receptor, which is a G-protein coupled receptor (GPCR) of the D2-like family. Its activation initiates a cascade of intracellular signaling events.





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References

- 1. ovid.com [ovid.com]
- 2. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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